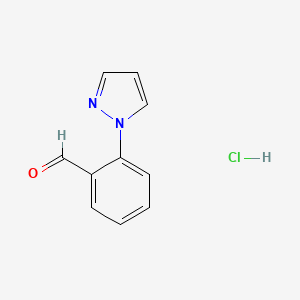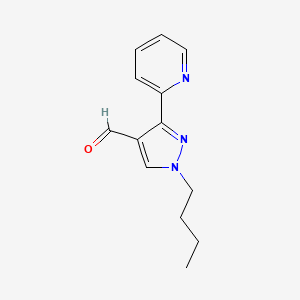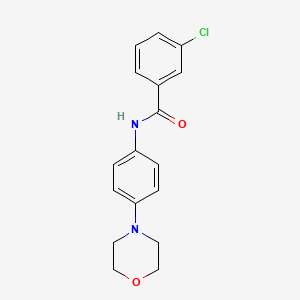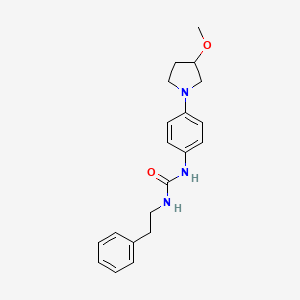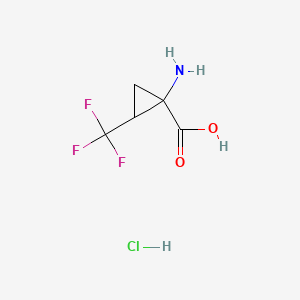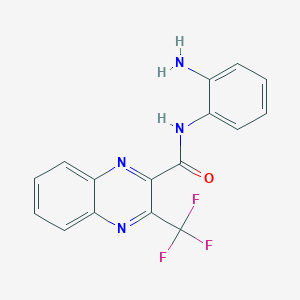![molecular formula C15H14ClNOS B2494075 1-[(4-Aminofenil)sulfanyl]-3-(4-clorofenil)acetona CAS No. 882081-37-0](/img/structure/B2494075.png)
1-[(4-Aminofenil)sulfanyl]-3-(4-clorofenil)acetona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone is a synthetic compound with the molecular formula C15H14ClNOS and a molecular weight of 291.79 g/mol . This compound is known for its unique structure, which includes both an aminophenyl and a chlorophenyl group connected via a sulfanyl linkage to an acetone moiety. It is a member of the cathinone family, which is known for its diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Métodos De Preparación
The synthesis of 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenylthiol and 4-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Reaction Mechanism: The 4-aminophenylthiol undergoes a nucleophilic substitution reaction with 4-chlorobenzaldehyde to form the intermediate compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone can be compared with other similar compounds, such as:
1-[(4-Aminophenyl)sulfanyl]-2-(4-chlorophenyl)ethanone: This compound has a similar structure but differs in the position of the ketone group.
1-[(4-Aminophenyl)sulfanyl]-3-(4-fluorophenyl)acetone: This compound has a fluorine atom instead of a chlorine atom on the phenyl ring.
1-[(4-Aminophenyl)sulfanyl]-3-(4-bromophenyl)acetone: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.
The uniqueness of 1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-aminophenyl)sulfanyl-3-(4-chlorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-12-3-1-11(2-4-12)9-14(18)10-19-15-7-5-13(17)6-8-15/h1-8H,9-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGZJOUMDWOUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CSC2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
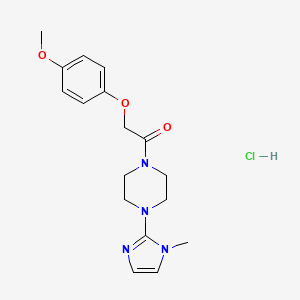
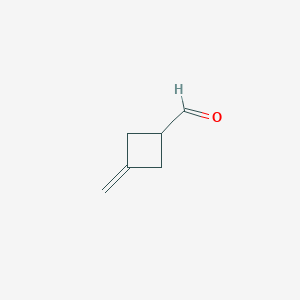
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2494005.png)
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)

